molecular formula C28H18N2 B8223158 Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl

Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl

Cat. No.: B8223158
M. Wt: 382.5 g/mol
InChI Key: HTWMXCZFSCJBEX-UHFFFAOYSA-N
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Description

Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl is a complex organic compound with the molecular formula C28H18N2 and a molecular weight of 382.46 g/mol . This compound is known for its unique structure, which includes a fused ring system combining indole and carbazole moieties. It has significant applications in various fields, including organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl typically involves multi-step organic reactions starting from simpler aromatic compounds. One common method includes the cyclization of appropriate indole and carbazole precursors under acidic or basic conditions . The reaction conditions often require high temperatures and the use of catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of automated systems helps in maintaining the reproducibility and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), Alkylating agents (e.g., CH3I)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce fully hydrogenated derivatives. Substitution reactions can yield various halogenated or alkylated products .

Scientific Research Applications

Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl involves its interaction with various molecular targets and pathways. Its unique structure allows it to intercalate into DNA, potentially disrupting the replication process and leading to cell death. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl stands out due to its specific combination of indole and carbazole moieties, which confer unique electronic and photophysical properties. These features make it particularly valuable in the field of organic electronics and materials science .

Properties

IUPAC Name

12-phenyl-12,16-diazahexacyclo[11.11.0.02,11.03,8.015,23.017,22]tetracosa-1(13),2(11),3,5,7,9,14,17,19,21,23-undecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N2/c1-2-9-19(10-3-1)30-26-15-14-18-8-4-5-11-20(18)28(26)23-16-22-21-12-6-7-13-24(21)29-25(22)17-27(23)30/h1-17,29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWMXCZFSCJBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C=C3)C5=C2C=C6C(=C5)C7=CC=CC=C7N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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